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hrpS protein

Transcriptional Regulation σ54-RNAP Type III Secretion System

The hrpS protein (CAS 124893-14-7) is a bacterial AAA+ enhancer-binding protein (EBP) central to the pathogenicity of Pseudomonas syringae and other phytopathogens. Unlike many EBPs that function as homo-hexamers, HrpS in P.

Molecular Formula C6H3Cl2FN2O
Molecular Weight 0
CAS No. 124893-14-7
Cat. No. B1166526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehrpS protein
CAS124893-14-7
SynonymshrpS protein
Molecular FormulaC6H3Cl2FN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the hrpS Protein (CAS 124893-14-7): A Central Regulator of Bacterial Virulence


The hrpS protein (CAS 124893-14-7) is a bacterial AAA+ enhancer-binding protein (EBP) central to the pathogenicity of Pseudomonas syringae and other phytopathogens [1]. Unlike many EBPs that function as homo-hexamers, HrpS in P. syringae forms a strictly co-dependent, hetero-hexameric complex with its paralog, HrpR, to activate σ54-dependent transcription of the hrpL promoter, which controls the type III secretion system (T3SS) [2]. This protein is not merely an activator but a global regulator that can directly bind to and modulate the expression of numerous T3SS and non-T3SS genes, a role independent of other key regulators like HrpL [3].

Workflow Hetero-hexameric T3SS regulatory complex reconstitution
Selection σ54-dependent transcription activation studies
Use Context HrpV negative regulation and protein interaction analysis

Why the P. syringae hrpS Protein Cannot Be Substituted by Other EBPs or HrpR


The hrpS protein from Pseudomonas syringae possesses unique functional and structural specializations that make generic substitution impossible. It operates in a strictly co-dependent hetero-hexamer with HrpR, a partnership not functionally replaceable by HrpS alone or by other single-component EBP systems, as shown by a complete loss of transcription activation when either partner is absent [1]. Furthermore, HrpS is the direct and specific target of the negative regulator HrpV, a mode of regulation absent in HrpR, and HrpS alone can function as a global regulator, controlling a much broader set of genes than its partner HrpR [2][3]. These distinct, non-redundant properties mean that experiments requiring the specific regulatory mechanism of the P. syringae T3SS demand the native hrpS protein.

Co-dependent activation
HrpS alone cannot activate the hrpL promoter; functional activity requires the HrpR/HrpS hetero-hexamer.
HrpV regulation specificity
HrpV binds and inhibits HrpS but does not interact with HrpR, altering negative feedback dynamics in substitute systems.
Regulatory scope mismatch
HrpS directly controls a broader gene set including non-T3SS targets; HrpR has a much more limited regulatory footprint.

Quantitative Evidence for the Distinct Regulatory Functions of hrpS Protein


Strict Co-Dependence with HrpR for Transcriptional Activation

In stark contrast to single-component EBP systems in other bacteria, HrpS from P. syringae is strictly co-dependent on HrpR to form an active transcriptional complex. In vitro transcription assays demonstrate that neither HrpR alone nor HrpS alone can activate the σ54-dependent hrpL promoter [1]. This contrasts with the HrpS of Erwinia amylovora, which activates transcription as a single EBP. Similarly, in vivo β-galactosidase reporter assays confirm that only co-expression of both HrpR and HrpS results in elevated activity, highlighting their non-redundant, synergistic roles [1].

Transcriptional Activation
Class-level
HrpS alone: no transcript; HrpR+HrpS: active transcription
Supports hetero-hexamer activation model
In vitro transcription assay, σ54-hrpL promoter
Transcriptional Regulation σ54-RNAP Type III Secretion System Pseudomonas syringae

Specific and Direct Interaction with the Negative Regulator HrpV

HrpS is the direct and specific target for the negative regulator HrpV, a function not shared by its paralog HrpR. Bacterial two-hybrid (BACTH) assays show that HrpS interacts strongly with HrpV, while HrpR shows no detectable interaction [1]. This interaction is critically dependent on a single residue: substitution of isoleucine 26 in HrpS (I26N) completely abolishes binding to HrpV, leading to a loss of HrpV-mediated repression and impaired self-association [2]. Other substitutions, such as R185A/H and H251A/Q, decrease repression by HrpV up to twofold compared to wild-type HrpRS [2].

HrpV Interaction
Head-to-head
HrpS binds HrpV; HrpR shows no interaction. I26N mutation abolishes binding.
Supports HrpS as regulatory control point
BACTH assay; I26 critical for HrpV binding
Protein-Protein Interaction Negative Regulation HrpV AAA+ ATPase

Expanded Global Regulatory Capacity Beyond the T3SS

While HrpR and HrpS were thought to function together, HrpS acts alone as a global regulator controlling a much larger and functionally diverse regulon. Chromatin immunoprecipitation sequencing (ChIP-seq) in Pseudomonas savastanoi pv. phaseolicola identified 47 direct genomic targets for HrpS, compared to only 4 for HrpR and 31 for the downstream sigma factor HrpL [1]. HrpS bound directly to the promoter of T3SS and non-T3SS genes and independently regulated their expression even in a hrpL deletion strain, a capacity not possessed by HrpR [1].

Genomic Targets
Head-to-head
HrpS: 47 targets; HrpR: 4 targets (11.75-fold more)
Supports broader regulatory network interpretation
ChIP-seq in P. savastanoi pv. phaseolicola
ChIP-seq Global Regulator Virulence Gene Regulation Pseudomonas savastanoi

Unique Self-Association Capabilities Compared to HrpR

The ability to self-associate is a fundamental property necessary for forming the active hexameric complex. HrpS can robustly self-associate, whereas HrpR cannot. BACTH assays show a strong self-association signal for HrpS, while HrpR self-interaction is undetectable [1]. This property is mediated by the HrpS C-terminal HTH domain, as a truncation variant (HrpS1–275) completely loses self-association [1]. The critical role of this domain is further emphasized by the fact that C-terminal parts of HrpR and HrpS are indispensable for their self-assembly [2].

Self-Association
Head-to-head
HrpS: strong self-association; HrpR: not detected
Supports oligomerization role in complex assembly
BACTH assay; C-terminal HTH domain required
Protein Oligomerization BACTH Assay AAA+ Domain HrpRS Complex

Defined DNA-Binding Motif with Essential Role for Virulence

The DNA-binding specificity of HrpS provides another point of functional differentiation. In Erwinia amylovora, the HrpS binding site was identified for the first time as a conserved dyad symmetry sequence (TGCAA-N4-TTGCA) in the hrpL promoter [1]. Site-directed mutagenesis of this motif eliminates HrpS binding, full T3SS gene expression, and virulence, demonstrating its essential nature [1]. Within this binding domain, the GAYTGA motif is critical; a Y100F substitution in HrpS complements an hrpS mutant, but Y100A and Y101A substitutions do not, revealing a specific functional requirement for an aromatic residue at this position [1].

DNA Binding Motif
Reported
Binds TGCAA-N4-TTGCA; Y100F complements, Y100A fails
Supports DNA-binding domain functionality
EMSA; virulence assay on apple seedlings
HrpL Promoter DNA Binding Dyad Symmetry Sequence Virulence

Key Application Scenarios for Procuring the hrpS Protein (CAS 124893-14-7)


Investigating T3SS Regulatory Complex Assembly and Dynamics

For research focused on the biophysical assembly of the T3SS regulatory machinery, HrpS is uniquely required. Its distinct self-association and specific interaction with both HrpR and HrpV, as shown by BACTH and crosslinking studies [1], make it the critical component for in vitro reconstitution of the hetero-hexameric complex. Experiments studying the mechanism of co-activation by a heteromeric EBP pair cannot be performed with HrpS from other species or with HrpR alone.

High-Throughput Screening for Anti-Virulence Compounds Targeting HrpS-HrpV Interaction

The specific and essential HrpS-HrpV interaction presents a high-value drug discovery target. The identification of the I26 residue as critical for this interaction, where an I26N mutation completely abolishes binding [1], provides a precise molecular platform for screening small molecule inhibitors. An HrpS-Y100F variant, which retains function, could serve as a counter-screen to eliminate non-specific inhibitors, enabling a robust, structure-activity relationship-driven campaign.

ChIP-seq and Functional Genomics of the HrpS Global Regulon

For comprehensive transcriptomic and genomic studies, HrpS-specific antibodies or epitope-tagged HrpS constructs are essential to map its 47-gene regulon, which far exceeds that of HrpR [1]. This procurement is critical for experiments aiming to distinguish HrpS-dependent, HrpL-independent regulatory pathways from the canonical HrpL cascade, particularly in host-microbe interaction studies where regulation of non-T3SS genes like motility and biofilm formation is under investigation.

Structure-Function Analysis of the HrpS C-Terminal DNA-Binding Domain

Procurement of purified HrpS protein is necessary for detailed structural biology and biochemical studies of its unique C-terminal domain. The functional requirement for this domain in self-association and the specific binding to the dyad symmetry sequence (TGCAA-N4-TTGCA) [1][2] make it a distinct structural target for understanding EBP-DNA interactions and for designing synthetic biology tools that require this specific promoter-operator pair.

Application
Selection Property
Validation Focus
T3SS regulatory complex assembly studies
Hetero-hexamer co-assembly requirement
In vitro reconstitution and crosslinking
HrpS-HrpV interaction inhibitor screening
HrpV-specific binding interface (I26)
Counter-screen with HrpS-I26N mutant
ChIP-seq and regulon mapping
Broad genomic target profile
HrpL-independent target confirmation
DNA-binding domain structure-function
Dyad symmetry sequence recognition
Mutagenesis of DNA-binding motif
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